molecular formula C9H8BrN3 B13286296 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13286296
M. Wt: 238.08 g/mol
InChI Key: PQQUAKJBJIINRH-UHFFFAOYSA-N
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Description

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS 1784797-83-6) is a high-value chemical building block within the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its significant potential in drug discovery research . This compound features a bromine atom at the 3-position of the fused heterocyclic system, which serves as a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups . The cyclopropyl substituent at the 7-position contributes to the molecule's spatial geometry and electronic properties, which can be critical for optimizing interactions with biological targets . Pyrazolo[1,5-a]pyrimidines are explored as potent inhibitors of various enzymes, including protein kinases and membrane-bound pyrophosphatases (mPPases) . Inhibition of protozoan mPPases, which are absent in humans, represents a promising strategy for developing novel therapies against parasitic diseases like malaria . Furthermore, this scaffold is investigated in oncology research for its ability to inhibit kinases such as EGFR, B-Raf, and CDKs, which are pivotal in cancer cell proliferation and survival . The specific substitution pattern of this brominated derivative makes it a valuable intermediate for constructing compounds for high-throughput screening and structure-activity relationship (SAR) studies in these and other therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H8BrN3/c10-7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2H2

InChI Key

PQQUAKJBJIINRH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=NC3=C(C=NN23)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-aminopyrazole with a suitable biselectrophilic compound. One common method includes the reaction of 3-aminopyrazole with 1,3-dibromo-2-propanone under basic conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Electrophilic Addition: The presence of the bromine atom allows for electrophilic addition reactions, which can be used to introduce new functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Substituents and Their Impact

Compound Name C-3 Substituent C-7 Substituent Key Properties Reference
3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine Br Cyclopropyl High cross-coupling reactivity at C-3; improved metabolic stability
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Br CF₃ Enhanced electron-withdrawing effects; used in Pim1 kinase inhibitors
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Br Cl Lower steric hindrance; simpler synthetic routes but reduced target affinity
3-Cyano-7-cyclopropylaminopyrazolo[1,5-a]pyrimidine CN Cyclopropylamino Increased hydrogen-bonding potential; potent PDE4 inhibition
5-((4-Ethylpiperazin-1-yl)methyl)-7-(1-methylindol-3-yl)-triazolo[1,5-a]pyrimidine - 1-Methylindol-3-yl Dual kinase and CRF receptor modulation; higher molecular weight

Analysis :

  • C-3 Bromine: The bromine atom serves as a versatile handle for functionalization. In Suzuki–Miyaura reactions, it enables aryl or heteroaryl introductions, as demonstrated in trifluoromethylated analogs for kinase inhibitors . Comparatively, cyano or aminomethyl groups at C-3 (e.g., in PDE4 inhibitors) prioritize target engagement over further derivatization .
  • C-7 Cyclopropyl : The cyclopropyl group balances lipophilicity and steric effects, often improving membrane permeability and resistance to oxidative metabolism. In contrast, bulkier groups like trifluoromethyl (CF₃) or halogenated substituents (Cl) may reduce cellular uptake or introduce metabolic liabilities .

Analysis :

  • The bromine at C-3 in the target compound simplifies diversification via palladium-catalyzed cross-coupling, achieving yields comparable to trifluoromethylated analogs .
  • C-7 cyclopropylation often requires SNAr reactions with activated intermediates, whereas CF₃ or Cl groups are introduced earlier in synthesis via cyclocondensation of trifluoromethyl ketones or chlorinated precursors .

Analysis :

  • The target compound’s nanomolar Pim1 inhibition aligns with analogs bearing electron-withdrawing groups (e.g., CF₃), but its cyclopropyl group reduces off-target interactions compared to indole-containing derivatives .
  • Cyano-substituted analogs exhibit superior PDE4 inhibition due to stronger hydrogen bonding, whereas brominated derivatives prioritize synthetic flexibility .

Biological Activity

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and enzymatic inhibition, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine is C8H9BrN4C_8H_9BrN_4, with a molecular weight of approximately 229.09 g/mol. The compound features a bromine atom at the 3-position and a cyclopropyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity of 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine

Cell LineIC50 (nM)Mechanism of Action
MCF-745Induces apoptosis
HCT-11646Cell cycle arrest (G1 phase)
HepG-248Enzymatic inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, in MCF-7 cells, the compound induced apoptosis significantly more than standard controls, suggesting its potential as an anticancer agent .

Enzymatic Inhibition

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine has also demonstrated activity as an enzyme inhibitor. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 2: Enzymatic Inhibition Profiles

Enzyme TargetInhibition TypeReference
CDK2/Cyclin A2Competitive inhibition
CDK7Selective inhibition

The inhibition of CDK2/Cyclin A2 was particularly noted in compounds derived from this scaffold, leading to potential applications in cancer therapy by blocking cell cycle progression .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, including 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine. The study highlighted its efficacy against breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2), demonstrating significant cytotoxicity compared to established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine?

  • Methodology : Synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core. For example, cyclopropyl groups can be introduced via nucleophilic substitution or coupling reactions. In one protocol, a brominated precursor (e.g., 3-bromo-7-formylpyrazolo[1,5-a]pyrimidine) reacts with cyclopropylamine under reflux in ethanol, followed by purification via recrystallization from pentane or hexane . Key steps include optimizing reaction time (20–24 hours) and solvent polarity to avoid side reactions.

Q. How is structural characterization performed for this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substituent positions. For brominated derivatives, deshielded protons near the bromine atom appear at δ 6.5–7.5 ppm in 1H^{1}\text{H} NMR, while 13C^{13}\text{C} NMR shows distinct peaks for carbons adjacent to bromine (δ 120–130 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with bromine isotope patterns (e.g., M+2 peak at ~50% intensity of M+) .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., ±0.3%) validate purity .

Q. What solvents and reaction conditions are optimal for introducing the cyclopropyl group?

  • Methodology : Polar aprotic solvents like DMF or ethanol are preferred for nucleophilic substitution. Cyclopropylamine is typically used in excess (2–3 eq.) under reflux (80–100°C). Catalytic bases (e.g., K2_2CO3_3) enhance reactivity, while inert atmospheres (N2_2) prevent oxidation . Post-reaction workup involves acid-base extraction to isolate the product .

Advanced Research Questions

Q. How does the bromine substituent at position 3 influence cross-coupling reactivity?

  • Methodology : The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show that electron-withdrawing groups like bromine lower the LUMO energy, facilitating oxidative addition to Pd(0) catalysts. Experimental data from analogous compounds (e.g., 3-bromo-7-arylpyrazolo[1,5-a]pyrimidines) demonstrate coupling yields >80% with aryl boronic acids using Pd(PPh3_3)4_4 in toluene/water . Steric effects from the cyclopropyl group may require tailored ligands (e.g., XPhos) to improve efficiency .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For 3-bromo derivatives, the HOMO is localized on the pyrimidine ring, while the LUMO resides near the bromine atom, aligning with observed reactivity in cross-couplings . Molecular docking studies further assess interactions with biological targets (e.g., kinase binding pockets) .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodology :

  • Dose-Response Studies : Evaluate IC50_{50} values across multiple assays (e.g., antiplasmodial vs. mammalian cell toxicity) to identify selective activity thresholds .
  • Structural Modifications : Compare analogs (e.g., 7-aryl vs. 7-cyclopropyl derivatives) to isolate substituent effects. For example, replacing bromine with chlorine alters logP and membrane permeability, impacting cytotoxicity .
  • Mechanistic Profiling : Use kinase inhibition panels or transcriptomics to identify off-target effects .

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